molecular formula C50H46CaF2N2O8 B12509901 calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate

calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate

Cat. No.: B12509901
M. Wt: 881.0 g/mol
InChI Key: RHGYHLPFVJEAOC-ZGSPBYFDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate is a synthetic compound known for its significant role in medicinal chemistry. This compound is a key intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent. The unique structure of this compound, featuring a quinoline ring and a cyclopropyl group, contributes to its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate involves several key steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process emphasizes eco-friendly reaction conditions, high stepwise efficiency, and scalability. The use of mechanochemical methods, such as ball milling, enhances the sustainability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the heptenoate moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include modified quinoline derivatives, reduced heptenoate compounds, and substituted quinoline analogs.

Scientific Research Applications

Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate involves its interaction with specific molecular targets and pathways. The compound inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol production. This inhibition leads to a decrease in cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

    Pitavastatin: A direct derivative of the compound, used as a cholesterol-lowering agent.

    Atorvastatin: Another statin with a similar mechanism of action but different structural features.

    Rosuvastatin: A statin with a different quinoline ring substitution pattern.

Uniqueness

Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate is unique due to its specific quinoline ring substitution and the presence of a cyclopropyl group. These structural features contribute to its high potency and selectivity as an HMG-CoA reductase inhibitor .

Properties

Molecular Formula

C50H46CaF2N2O8

Molecular Weight

881.0 g/mol

IUPAC Name

calcium;(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/t2*18-,19-;/m11./s1

InChI Key

RHGYHLPFVJEAOC-ZGSPBYFDSA-L

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=C[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=C[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.